

structure-activity relationship (SAR) of 3,5-Dihydroxybenzohydrazide derivatives

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Compound of Interest

Compound Name: **3,5-Dihydroxybenzohydrazide**

Cat. No.: **B1269074**

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A comparative analysis of the structure-activity relationship (SAR) of **3,5-dihydroxybenzohydrazide** derivatives reveals their potential across various therapeutic areas, including as antioxidant, antimicrobial, and enzyme-inhibiting agents. This guide synthesizes experimental data from multiple studies to provide a clear comparison of their performance and detailed methodologies for key experiments.

Quantitative Comparison of Biological Activities

The biological activities of **3,5-dihydroxybenzohydrazide** derivatives are summarized below. The data highlights how modifications to the core structure influence their efficacy as tyrosinase inhibitors and antioxidants.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. The following table compares the tyrosinase inhibitory activity of various 3,5-dihydroxybenzoyl-hydrazineylidene derivatives.

Compound ID	Substitution on Phenyl Ring	IC50 (μM)
11m	4-methoxyphenyl	55.39 ± 4.93

Data sourced from a study on 3,5-dihydroxybenzoyl-hydrazineylidene derivatives conjugated with different methoxyphenyl triazoles[1].

Antioxidant Activity

The antioxidant potential of **3,5-dihydroxybenzohydrazide** derivatives is crucial for their protective effects against oxidative stress. The following table presents the radical scavenging activity of a specific derivative.

Compound	Assay	IC50 Value
3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide	DPPH Radical Scavenging	48.04 µg/mL
ABTS Radical Scavenging		48.59 µg/mL
Hydroxyl Radical Scavenging		1.03 mg/mL

Data from the synthesis and in vitro antioxidant evaluation of 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide[2].

Antimicrobial Activity

The antimicrobial properties of these derivatives have been investigated against various bacterial strains. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Compound	Bacterial Strain	MIC (mg/mL)
3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide	S. aureus	0.156
K. pneumoniae		0.625
P. aeruginosa		1.25

Data from the evaluation of antibacterial activities of 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide[2].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant, which results in a color change from purple to yellow.[3]

- Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.[3]
- Reaction Mixture: A specific volume of the test compound at various concentrations is mixed with the DPPH solution.[3]
- Incubation: The mixture is incubated in the dark for a set period (e.g., 30 minutes).[3]
- Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[3]
- Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100, where A₀ is the absorbance of the control and A₁ is the absorbance of the sample. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.[3]

Tyrosinase Inhibition Assay

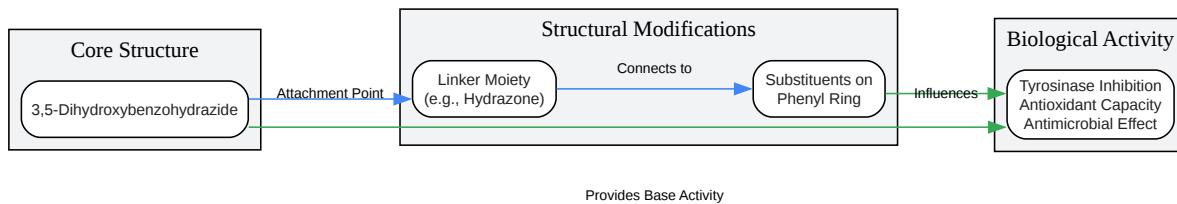
The inhibitory potential of the synthesized compounds against the tyrosinase enzyme is a key evaluation.

- Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a separate solution of L-DOPA (substrate) are prepared in phosphate buffer.

- Reaction Initiation: The test compound is pre-incubated with the enzyme solution before the addition of the substrate to initiate the reaction.
- Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.
- Data Analysis: The inhibitory activity is expressed as the concentration of the compound that inhibits the enzyme activity by 50% (IC₅₀). A kinetic study can also be performed to determine the mode of inhibition (e.g., competitive).[1]

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of the **3,5-dihydroxybenzohydrazide** derivatives and their biological activity is a critical aspect of drug design.



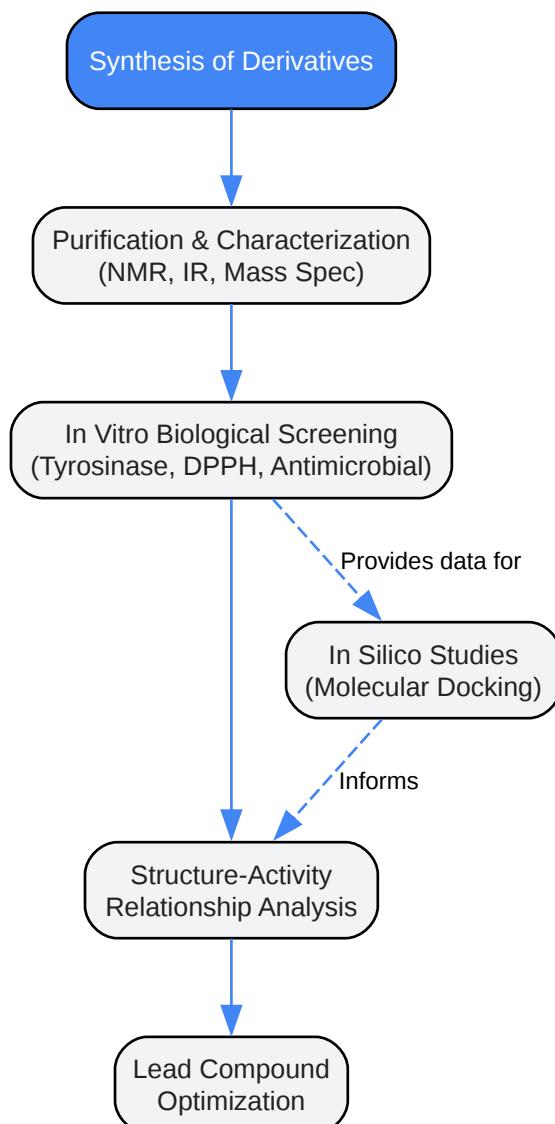
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Caption: Logical relationship of SAR for **3,5-dihydroxybenzohydrazide** derivatives.

The core 3,5-dihydroxybenzoyl moiety is essential for the observed biological activities, likely due to its ability to chelate metal ions in enzyme active sites and its hydrogen-donating antioxidant properties. The nature and position of substituents on the appended phenyl ring, as well as the type of linker, significantly modulate the potency and selectivity of the derivatives. For instance, in the case of tyrosinase inhibitors, the 4-methoxyphenyl substituent resulted in the most potent analog in the tested series.[1]

Experimental Workflow for Synthesis and Evaluation

The general workflow for the development and testing of these derivatives follows a standard medicinal chemistry approach.



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Caption: General workflow for the synthesis and evaluation of derivatives.

This workflow illustrates the iterative process of designing, synthesizing, and testing new compounds. Initial screening identifies promising candidates, and subsequent SAR analysis

guides the design of more potent and selective derivatives. In silico methods like molecular docking can provide insights into the binding modes of these compounds with their biological targets, further aiding in the optimization process.[\[1\]](#)

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